Acide 2-hydroxydécanoïque

Vue d'ensemble

Description

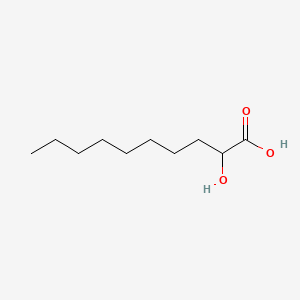

2-Hydroxydecanoic acid, also known as alpha-hydroxydecanoic acid, is a medium-chain fatty acid with the molecular formula C10H20O3. It is characterized by the presence of a hydroxyl group at the second carbon of the decanoic acid chain.

Applications De Recherche Scientifique

2-Hydroxydecanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of specialty chemicals

Mécanisme D'action

Target of Action

2-Hydroxydecanoic acid is a medium-chain fatty acid that is found in the lipophilic portion of the lipopolysaccharide fraction of certain bacteria It’s known to exhibit absorption enhancing potency .

Mode of Action

It has been observed to enhance the absorption of certain compounds in the jejunum or colon when administered in rats . This suggests that it may interact with its targets to increase membrane permeability, thereby facilitating the absorption of other compounds.

Biochemical Pathways

It’s known that medium-chain fatty acids, such as 2-hydroxydecanoic acid, can be metabolized to dicarboxylate . This suggests that it may be involved in fatty acid metabolism and related pathways.

Pharmacokinetics

The pharmacokinetics of 2-Hydroxydecanoic acid involves its absorption, distribution, metabolism, and excretion (ADME). It has been observed to exhibit a greater absorption enhancing potency than decanoic acid . .

Result of Action

Its role as an absorption enhancer suggests that it may facilitate the uptake of other compounds into cells, potentially influencing cellular processes and functions .

Action Environment

The action, efficacy, and stability of 2-Hydroxydecanoic acid may be influenced by various environmental factors. For instance, the presence of decanoic acid, even at a low concentration, has been observed to inhibit the transformation of 2-Hydroxydecanoic acid . This suggests that the presence of other compounds in the environment may affect the action of 2-Hydroxydecanoic acid.

Analyse Biochimique

Biochemical Properties

2-Hydroxydecanoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with hydroxycarboxylic acid receptor 3 (HCA3), a G protein-coupled receptor involved in regulating metabolism and immune functions . Additionally, 2-Hydroxydecanoic acid is involved in the biotransformation of fatty acid methyl esters to dicarboxylic acids, such as sebacic acid, through the α,ω-oxidation pathway . This interaction is essential for the production of sebacic acid, which is used in the synthesis of nylon and polyamides .

Cellular Effects

2-Hydroxydecanoic acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the PI3K/AKT/GSK3β signaling pathway, which enhances glucose metabolism in diabetic mice . Additionally, 2-Hydroxydecanoic acid exhibits anti-inflammatory and bactericidal activities, particularly in human colon cancer cells, by modulating the production of pro-inflammatory cytokines and inhibiting the NF-κB pathway .

Molecular Mechanism

The molecular mechanism of 2-Hydroxydecanoic acid involves several binding interactions with biomolecules. It acts as an agonist at the hydroxycarboxylic acid receptor 3 (HCA3), leading to the activation of downstream signaling pathways . Furthermore, 2-Hydroxydecanoic acid inhibits the transformation of decanoic acid to sebacic acid, indicating its role in enzyme inhibition . These interactions result in changes in gene expression and cellular responses, contributing to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxydecanoic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the accumulation of 2-Hydroxydecanoic acid can inhibit the biotransformation process, leading to reduced production of sebacic acid . This suggests that the temporal effects of 2-Hydroxydecanoic acid are closely linked to its concentration and stability in experimental conditions.

Dosage Effects in Animal Models

The effects of 2-Hydroxydecanoic acid vary with different dosages in animal models. In ovariectomized rats, administration of 2-Hydroxydecanoic acid has been shown to prevent bone loss, although not to the levels observed in sham-operated rats . Additionally, high doses of 2-Hydroxydecanoic acid may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

2-Hydroxydecanoic acid is involved in several metabolic pathways, including the α,ω-oxidation pathway for the production of dicarboxylic acids . It interacts with enzymes such as hydroxyacyl-CoA dehydrogenase, which catalyzes the oxidation of hydroxy fatty acids . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall metabolic profile.

Transport and Distribution

Within cells and tissues, 2-Hydroxydecanoic acid is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are influenced by factors such as enzyme activity and cellular uptake mechanisms . The compound’s distribution is essential for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Hydroxydecanoic acid affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with biomolecules and subsequent biological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxydecanoic acid can be synthesized through several methods. One common approach involves the oxidation of decanoic acid using appropriate oxidizing agents. Another method includes the biotransformation of fatty acid methyl esters to dicarboxylic acids, where intermediates such as 10-hydroxydecanoic acid are formed .

Industrial Production Methods: Industrial production of 2-Hydroxydecanoic acid often involves the alkaline cleavage of ricinoleates in ethanol at high temperatures (190–200°C) using sodium hydroxide. This method yields up to 69% of pure 10-hydroxydecanoic acid, which can be further processed to obtain 2-Hydroxydecanoic acid .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxydecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 2-Hydroxydecanoic acid.

Reduction: Reducing agents like lithium aluminum hydride can reduce the hydroxyl group to form decanoic acid.

Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using appropriate reagents.

Major Products:

Oxidation: Leads to the formation of dicarboxylic acids.

Reduction: Results in the formation of decanoic acid.

Substitution: Produces various substituted decanoic acid derivatives.

Comparaison Avec Des Composés Similaires

Decanoic acid: Lacks the hydroxyl group at the second carbon.

10-Hydroxydecanoic acid: Has a hydroxyl group at the tenth carbon instead of the second.

2-Hydroxycapric acid: Another medium-chain fatty acid with similar properties.

Uniqueness: 2-Hydroxydecanoic acid is unique due to its specific hydroxylation at the second carbon, which imparts distinct chemical and biological properties compared to its analogs.

Propriétés

IUPAC Name |

2-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPVDCPCKSNJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021248 | |

| Record name | 2-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5393-81-7 | |

| Record name | 2-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCAPRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B41993WR8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-hydroxydecanoic acid?

A1: 2-Hydroxydecanoic acid is a ten-carbon fatty acid with a hydroxyl group at the second carbon.

- Spectroscopic data: While the provided abstracts do not delve into specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly employed to confirm the structure and purity of synthesized 2-hydroxydecanoic acid. [, , ]

Q2: How does the side chain length of substituted poly(lactic acid)s, including poly(2-hydroxydecanoic acid), influence their hydrolytic degradation rate?

A2: Research indicates that poly(2-hydroxydecanoic acid) (PDA) degrades faster than poly(2-hydroxyhexanoic acid) (PHA) and poly(2-hydroxybutanoic acid) (PBA) at both 80°C and 37°C. This suggests that longer side chains, like the one in PDA, might lead to faster degradation rates compared to shorter side chains in substituted poly(lactic acid)s. []

Q3: Can 2-hydroxydecanoic acid be enantioselectively synthesized?

A3: Yes, various asymmetric synthesis strategies have been developed for the enantioselective synthesis of both (2S,3R)-3-amino-2-hydroxydecanoic acid and (3R)-3-aminodecanoic acid. These methods utilize chiral reagents and catalysts to control the stereochemistry of the final product. [, , , , , , , ]

Q4: Is 2-hydroxydecanoic acid found in natural sources?

A4: Yes, 2-hydroxydecanoic acid has been identified as a constituent of sea buckthorn (Hippophae rhamnoides) berries. []

Q5: What is the role of 2-hydroxydecanoic acid in personal care products?

A5: 2-Hydroxydecanoic acid, along with other 2-hydroxyalkanoic acids like 2-hydroxyhexanoic acid and 2-hydroxyoctanoic acid, can be incorporated into hair styling foam formulations. Their presence contributes to the styling properties of these products. []

Q6: How does the absorption of 2-hydroxydecanoic acid through human skin compare to other alpha-hydroxy acids (AHAs)?

A6: In vitro studies show that 2-hydroxydecanoic acid exhibits lower absorption through human skin compared to shorter-chain AHAs like glycolic acid and lactic acid. The total absorption of 2-hydroxydecanoic acid was observed to be 19.3%, while glycolic acid and lactic acid demonstrated absorption rates of 27-30%. This difference is attributed to the longer alkyl chain in 2-hydroxydecanoic acid. []

Q7: Does the pH influence the skin absorption of 2-hydroxydecanoic acid?

A7: Yes, significantly higher absorption of 2-hydroxydecanoic acid and other AHAs was observed at pH 3.0 compared to pH 7.0. This pH dependency is attributed to the ionization state of the AHAs. At lower pH, AHAs are less ionized and therefore penetrate the skin more readily. []

Q8: What is the significance of the stratum corneum pH gradient in relation to 2-hydroxydecanoic acid absorption?

A8: The stratum corneum, the outermost layer of the skin, exhibits a pH gradient, being more acidic on the surface and near neutral pH near the viable epidermis. As 2-hydroxydecanoic acid penetrates the stratum corneum, the increasing pH causes it to ionize, potentially influencing its further diffusion into deeper skin layers. []

Q9: Has 2-hydroxydecanoic acid been identified in any peptides of biological origin?

A9: Yes, a tetrapeptide containing 3-amino-10-chloro-2-hydroxydecanoic acid has been isolated from the cyanobacterium Oscillatoria agardhii. []

Q10: Can capillary electrophoresis be used to differentiate between the enantiomers of 2-hydroxydecanoic acid?

A10: Yes, capillary electrophoresis, using vancomycin as a chiral selector and contactless conductivity detection, can effectively separate and quantify the enantiomers of 2-hydroxydecanoic acid. This method is valuable for analyzing the enantiomeric purity of synthesized 2-hydroxydecanoic acid. []

Q11: Can enzymes be used to selectively oxidize 2-hydroxydecanoic acid?

A11: Yes, glycolate oxidase (GO), co-expressed with catalase in Pichia pastoris, demonstrates high selectivity for the (S)-enantiomer of 2-hydroxydecanoic acid, oxidizing it to the corresponding 2-keto acid. The (R)-enantiomer remains largely untouched. This enzymatic approach offers a way to resolve racemic mixtures of 2-hydroxydecanoic acid. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.